molecular formula C23H21NO4 B554588 Cbz-4-biphenyl-D-ala CAS No. 176794-80-2

Cbz-4-biphenyl-D-ala

Cat. No. B554588
M. Wt: 375.4 g/mol
InChI Key: ZZIBVIHXEMIHEQ-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-4-biphenyl-D-ala, also known as Z-D-Ala(4,4’-bipheyl)-OH or Cbz-4-Biphenyl-D-alanine, is a chemical compound with the molecular formula C23H21NO4 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Cbz-4-biphenyl-D-ala consists of a biphenyl group attached to an alanine residue, which is in turn attached to a carbobenzyloxy (Cbz) protecting group . The compound has a molecular weight of 375.4 g/mol .


Physical And Chemical Properties Analysis

Cbz-4-biphenyl-D-ala has a molecular weight of 375.4 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound also has a rotatable bond count of 8 .

Scientific Research Applications

1. Clinical Efficacy in Psychiatric Disorders

Research has investigated the clinical efficacy of carbamazepine (CBZ) in managing schizophrenic and schizoaffective psychoses. Studies have shown beneficial effects, particularly when used as an adjunct to neuroleptic medication, highlighting its potential in treating aggression, overactivity, and other behavioral dyscontrol syndromes (Simhandl & Meszaros, 1992).

2. Environmental Impact and Removal Techniques

CBZ's presence in aquatic environments has been a concern due to its potential risk to ecosystems and human health. Research into adsorption techniques using activated carbon and biochar has shown promise in removing CBZ from aqueous solutions, indicating a method for mitigating its environmental impact (Décima et al., 2021).

3. Pharmacogenetic Studies

Pharmacogenetic studies have uncovered genetic predispositions to adverse drug reactions from AEDs like CBZ. The identification of risk alleles in specific populations has advanced the understanding of individualized treatment approaches, potentially improving drug safety and efficacy (Chung et al., 2010).

4. Bioprocessing Developments

Advancements in consolidated bioprocessing (CBP) research, where CBZ plays a role in the conversion of lignocellulose to desired products without added enzymes, reflect its potential in biofuel production and other industrial applications. Genetic engineering and optimization of microbial strains for CBZ production have shown promising results for sustainable and economical bioprocessing methods (Olson et al., 2012).

Safety And Hazards

When handling Cbz-4-biphenyl-D-ala, it’s important to avoid dust formation and avoid breathing in any mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, the area should be ventilated, and all sources of ignition should be removed .

Future Directions

As for future directions, Cbz-4-biphenyl-D-ala is primarily used for research and development purposes . Its potential applications could be further explored in various scientific studies.

properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-18-7-3-1-4-8-18)15-17-11-13-20(14-12-17)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,24,27)(H,25,26)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIBVIHXEMIHEQ-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426645
Record name Z-D-Ala(4,4'-bipheyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-4-biphenyl-D-ala

CAS RN

176794-80-2
Record name (αR)-α-[[(Phenylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176794-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-D-Ala(4,4'-bipheyl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.